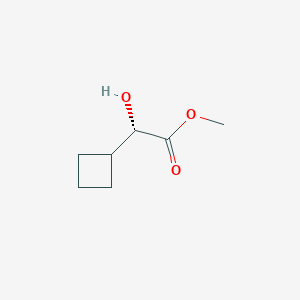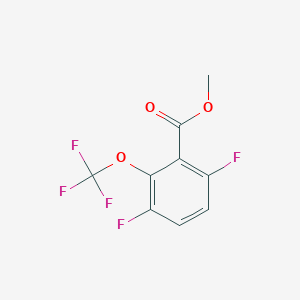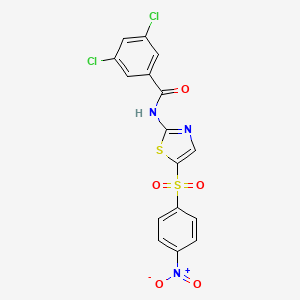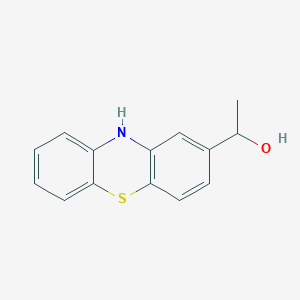![molecular formula C8H11NO2 B2831044 2-Oxospiro[3.3]heptane-6-carboxamide CAS No. 1851620-37-5](/img/structure/B2831044.png)
2-Oxospiro[3.3]heptane-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxospiro[3.3]heptane-6-carboxamide is a chemical compound with potential in scientific research. It has a molecular weight of 153.18 . The compound is usually stored at a temperature of 4°C and is available in powder form .
Synthesis Analysis
The synthesis of this compound involves a reaction with potassium carbonate and 2-(bromomethyl)naphthalene . After 16 hours, the reaction mixture is partitioned between ethyl acetate and water .Molecular Structure Analysis
The InChI code for this compound is1S/C8H11NO2/c9-7(11)5-1-8(2-5)3-6(10)4-8/h5H,1-4H2,(H2,9,11) . This code provides a unique identifier for the compound’s molecular structure. Chemical Reactions Analysis
The compound has been used in ketoreductase-catalyzed reactions to produce axially chiral 2,6-disubstituted spiro[3.3]heptane derivatives . The reaction involves the reduction of a ketone derivative to an alcohol .Physical And Chemical Properties Analysis
This compound is a powder that is stored at a temperature of 4°C . It has a molecular weight of 153.18 .Mechanism of Action
The exact mechanism of action of 2-Oxospiro[3.3]heptane-6-carboxamide is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways and enzymes involved in cellular processes such as inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells. Additionally, it has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Oxospiro[3.3]heptane-6-carboxamide in lab experiments is its ability to selectively target specific signaling pathways and enzymes. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to predict its effects in certain experimental settings.
Future Directions
There are several future directions for research on 2-Oxospiro[3.3]heptane-6-carboxamide. One potential area of investigation is its use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential drug targets. Finally, the development of more efficient and cost-effective synthesis methods may enable the production of larger quantities of the compound, which could facilitate further research.
Synthesis Methods
The synthesis of 2-Oxospiro[3.3]heptane-6-carboxamide involves a multi-step process that includes the reaction of a cyclic ketone with an isocyanate to form the corresponding spirocyclic intermediate. The intermediate is then treated with a reducing agent to yield the final product.
Scientific Research Applications
2-Oxospiro[3.3]heptane-6-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties. Additionally, it has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Properties
IUPAC Name |
2-oxospiro[3.3]heptane-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c9-7(11)5-1-8(2-5)3-6(10)4-8/h5H,1-4H2,(H2,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMCRYHENJGCSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC(=O)C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2830961.png)
![N-[cyano(2-fluorophenyl)methyl]-2-methylbutanamide](/img/structure/B2830963.png)



![(E)-3-(4-chloroanilino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B2830971.png)
![2-((10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamoyl)phenyl acetate](/img/structure/B2830973.png)
![3-Chloro-6-nitro-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B2830974.png)
![ethyl 2-(8-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2830975.png)



![N-1,3-benzodioxol-5-yl-2-[(9-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2830982.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2830983.png)
